molecular formula C7H7NO3 B157950 Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 10128-91-3

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B157950
CAS RN: 10128-91-3
M. Wt: 153.14 g/mol
InChI Key: SILBTMNCGYLTOK-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound with the molecular formula C7H7NO3 . It is also known as "methyl 2-hydroxynicotinate" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate” consists of a pyridine ring with a methyl ester group and an oxo group . The InChI code for this compound is 1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate” has a molecular weight of 153.14 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of 2 . The exact mass of the compound is 153.042593085 g/mol .

Scientific Research Applications

  • Summary of the Application: Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .
  • Methods of Application: The compound 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
  • Results or Outcomes: The result of this reaction is the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are potentially useful in the development of new drugs .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 .

properties

IUPAC Name

methyl 2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBTMNCGYLTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906037
Record name Methyl 2-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

CAS RN

10128-91-3
Record name Methyl 2-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-nicotinic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture containing 27.8 g of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid, 3.0 ml of concentrated sulfuric acid in 500 ml of methanol, and 300 ml of benzene are heated under reflux for 2.5 hours. A Dean-Stark trap is then attached, and the azeotrope collected is removed periodically in 25 ml fractions over a period of 28 hours. The remaining solvent is removed by evaporation under reduced pressure and the solid residue suspended in 500 ml of cold water. The suspension is filtered (from which unreacted starting material can be recovered) and the filtrate continuously extracted with methylene chloride. The extracts are concentrated under reduced pressure to yield the title compound as a white solid which, upon recrystallization from,,l 4 L..of benzene, yields 19.48 g (64%) of methyl 2-oxo-1,2-dihydro 3-pyridinecarboxylate: m.p. 148°-151° C.; NMR (DMSO-d6, 80 MHz) delta 3.72 (s, 3H), 6.25 (dd, 1H, J=7.1 Hz, J=6.3 Hz), 7.64 (dd, 1H, J=6.3 Hz, J=2.2 Hz), 8.03 (dd, 1H, J=7.1 Hz, J=2.2 Hz).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flask is added 2-hydroxynicotinic acid (10 g, 72 mmol), concentrated H2SO4 (2 mL) and MeOH (400 mL), followed by toluene (80 mL). The reaction mixture is heated to reflux overnight with a Dean-Stark trap. After cooling to RT, the mixture is filtered and the filtrate is concentrated. The residue is dissolved in DCM (200 mL), neutralized with saturated aqueous NaHCO3 to pH 7 and extracted with DCM (200 mL) for three times. The combined organic phases are dried and concentrated to give the desired product (8.2 g, 74% yield). MS (m/z): 153.9 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 2
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 4
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Citations

For This Compound
3
Citations
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
Porcupine is an O-acyltransferase that regulates Wnt secretion. Inhibiting porcupine may block the Wnt pathway which is often dysregulated in various cancers. Consequently porcupine …
Number of citations: 20 pubs.acs.org
D Wang, Z Liu, W Chen, X Lan, S Zhan, Y Sun… - Current Research in …, 2023 - Elsevier
Roasting plays important roles in shaping the volatile profile of oolong tea. In this study, the sensory attributes and volatile compositions of 153 roasted or unroasted oolong tea samples, …
Number of citations: 10 www.sciencedirect.com
X Guo, CT Ho, W Schwab, X Wan - Food Chemistry, 2021 - Elsevier
Roasting is crucial for producing large-leaf yellow tea (LYT) as it substantially affects chemical composition and sensory quality. However, the effect of roasting degree on LYT flavor …
Number of citations: 56 www.sciencedirect.com

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